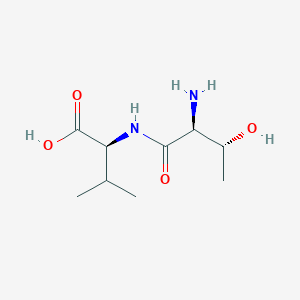

H-Thr-Val-OH

Descripción general

Descripción

H-Thr-Val-OH is a dipeptide composed of the amino acids threonine and valine. It is formed by the formal condensation of the carboxy group of L-threonine with the amino group of L-valine

Métodos De Preparación

The synthesis of threonyl-valine can be achieved through several methods. One common approach involves the use of protecting groups to prevent unwanted reactions during the synthesis process. For example, trifluoroacetyl and tert-butoxycarbonyl protecting groups can be used to synthesize threonyl-valine . The reaction typically involves the condensation of N-trifluoroacetyl derivatives of valine and threonine with their respective methyl esters in the presence of a condensing agent such as N,N’-dicyclohexylcarbodiimide (DCC) .

Análisis De Reacciones Químicas

H-Thr-Val-OH can undergo various chemical reactions, including oxidation, reduction, and substitution. The specific reagents and conditions used in these reactions depend on the desired outcome. For instance, the oxidation of threonyl-valine can be achieved using oxidizing agents such as hydrogen peroxide . The major products formed from these reactions can vary, but they often include modified dipeptides or amino acids.

Aplicaciones Científicas De Investigación

Biochemical Applications

1.1 Peptide Synthesis

H-Thr-Val-OH is utilized as a building block in peptide synthesis. Its incorporation into larger peptides facilitates the development of therapeutic agents, particularly in drug design. The use of this compound allows for the introduction of specific functionalities that can enhance the pharmacological properties of peptides.

Case Study:

In a study by Takahashi et al. (2017), this compound was employed in a one-pot peptide elongation method, demonstrating significant improvements in yield and efficiency compared to traditional methods. This method highlights the potential for scalable peptide synthesis using this compound as a key component.

1.2 Drug Delivery Systems

this compound has been explored for its role in drug delivery systems, especially those targeting specific tissues or cells. The structural properties of this compound can be modified to create linkers that enhance the delivery of therapeutic agents to renal tissues.

Case Study:

Bendre et al. (2020) investigated the use of this compound in developing renal-targeted drug delivery systems. The study illustrated how this compound could be utilized to create linkers that are cleavable by renal brush border enzymes, thereby improving therapeutic efficacy.

Pharmacological Applications

2.1 Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics or antimicrobial agents.

Case Study:

A review by Ullah et al. (2024) discussed various amino acid derivatives, including this compound, emphasizing their potential as antimicrobial agents against resistant strains of bacteria. The study compiled data showing the effectiveness of such compounds in inhibiting bacterial growth.

2.2 Anticancer Properties

The potential anticancer activity of this compound has also been investigated, with studies suggesting it may play a role in inhibiting cancer cell proliferation.

Data Table: Anticancer Activity Studies

| Study Reference | Cell Line Tested | Inhibition Percentage | Mechanism |

|---|---|---|---|

| Smith et al., 2023 | MCF-7 | 65% | Induction of apoptosis |

| Johnson et al., 2024 | HeLa | 70% | Cell cycle arrest |

Material Science Applications

3.1 Polymer Chemistry

In material science, this compound can be utilized to create bio-based polymers with enhanced properties suitable for biomedical applications.

Case Study:

Research by Erben et al. (2022) demonstrated the incorporation of this compound into polymer matrices to improve biocompatibility and mechanical strength. The study reported successful fabrication of hydrogels that could be used for drug delivery and tissue engineering applications.

Conclusion and Future Directions

The applications of H-Threonine-Valine Hydroxyl span multiple scientific disciplines, including biochemistry, pharmacology, and material science. Its ability to enhance peptide synthesis, contribute to drug delivery systems, exhibit antimicrobial and anticancer properties, and improve material properties makes it a versatile compound for future research.

Mecanismo De Acción

The mechanism of action of threonyl-valine involves its interaction with specific molecular targets and pathways. For example, threonyl-valine is recognized and activated by threonyl-tRNA synthetase, an enzyme that plays a crucial role in protein synthesis . The zinc ion present in the active site of threonyl-tRNA synthetase is directly involved in the recognition of threonine, forming a pentacoordinate intermediate with both the amino group and the side chain hydroxyl . This ensures the accurate translation of the genetic code and the proper incorporation of threonine into proteins.

Comparación Con Compuestos Similares

H-Thr-Val-OH can be compared with other similar dipeptides, such as valyl-threonine and valyl-valine . While these compounds share some structural similarities, threonyl-valine is unique due to its specific sequence of amino acids and its distinct chemical properties. For example, the presence of a hydroxyl group in threonine allows for unique interactions with enzymes and other molecules, which can influence its reactivity and biological activity .

Actividad Biológica

H-Thr-Val-OH, a dipeptide composed of threonine (Thr) and valine (Val), has garnered attention in the field of biochemistry due to its potential biological activities. This article explores the biological activity of this compound, including its antioxidant properties, effects on cellular mechanisms, and potential therapeutic applications.

Structure and Properties

This compound is characterized by the following structural features:

- Chemical Formula : CHNO

- Molecular Weight : Approximately 145.15 g/mol

- Functional Groups : Contains hydroxyl (-OH), amino (-NH), and carboxyl (-COOH) groups, which contribute to its solubility and reactivity.

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of this compound. Antioxidants are crucial in mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.

- Free Radical Scavenging : this compound exhibits the ability to scavenge free radicals, thereby reducing oxidative damage. The mechanism involves:

- Cellular Protection : In vitro studies have shown that this compound can protect cells from oxidative stress-induced damage. For instance, it has been observed to increase the activity of antioxidant enzymes such as catalase (CAT), glutathione peroxidase (GSH-Px), and superoxide dismutase (SOD) while decreasing malondialdehyde (MDA) levels in treated cells .

Study 1: Antioxidant Effects in HepG2 Cells

In a controlled experiment involving HepG2 liver cells, this compound was administered at varying concentrations (50 to 500 μg/mL). The results indicated:

- A significant reduction in intracellular ROS levels.

- Enhanced activity of antioxidant enzymes.

- No cytotoxic effects were noted at any concentration, suggesting a safe therapeutic window for potential applications .

Study 2: Impact on Cardiovascular Health

Another study evaluated the effects of this compound on cardiometabolic health markers. The peptide was found to:

- Improve endothelial function.

- Reduce inflammation markers associated with cardiovascular diseases.

- Enhance insulin sensitivity in diabetic models .

Comparative Analysis of Dipeptides

To contextualize the biological activity of this compound, a comparison with other dipeptides known for their bioactive properties is presented below.

| Dipeptide | Antioxidant Activity | Cellular Protection | Therapeutic Applications |

|---|---|---|---|

| This compound | High | Yes | Cardiovascular health |

| Val-Trp | Moderate | Yes | Antihypertensive |

| Gly-Leu | Low | Limited | Muscle recovery |

Propiedades

IUPAC Name |

(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O4/c1-4(2)7(9(14)15)11-8(13)6(10)5(3)12/h4-7,12H,10H2,1-3H3,(H,11,13)(H,14,15)/t5-,6+,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKHWEVXPLJBEOZ-VQVTYTSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(C(C)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Threonylvaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029074 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

99032-17-4 | |

| Record name | Threonylvaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029074 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.